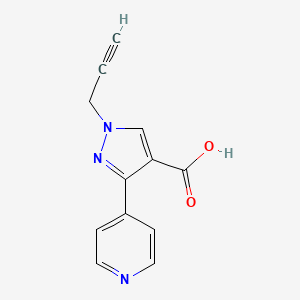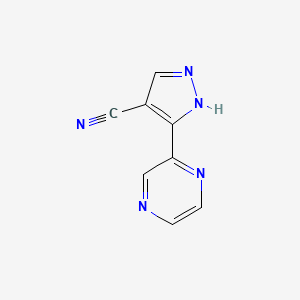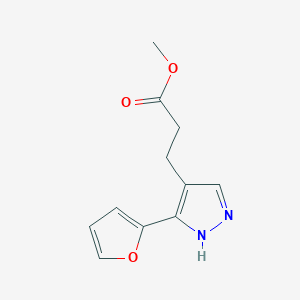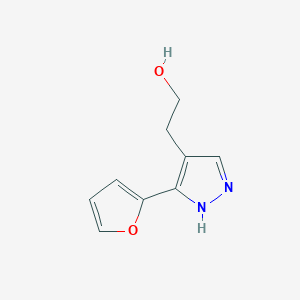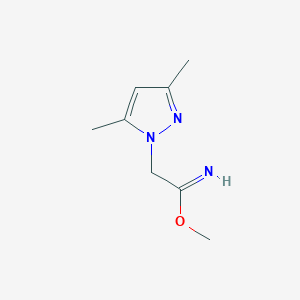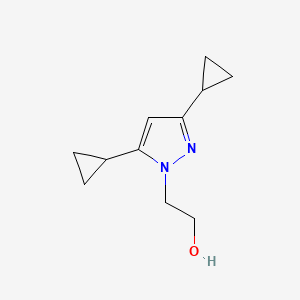![molecular formula C12H16N4S B1482327 2-(2-(thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine CAS No. 2098093-33-3](/img/structure/B1482327.png)
2-(2-(thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine
Vue d'ensemble
Description
2-(2-(Thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine (hereafter referred to as Compound A) is a novel synthetic compound with a wide range of potential applications. It is a member of the pyrazolo[1,5-a]pyrazine family, which is a heterocyclic ring system consisting of five carbon atoms, two nitrogen atoms, and one sulfur atom. Compound A has been studied for its potential use in a variety of scientific applications, including synthesis methods, scientific research, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Generation of Diverse Compound Libraries
The synthesis of a structurally diverse library of compounds through alkylation and ring closure reactions has been demonstrated, starting from ketonic Mannich bases derived from acetylthiophene. These reactions yield a range of compounds including dithiocarbamates, thioethers, and various azole derivatives, showcasing the chemical versatility and potential for generating novel compounds for further evaluation in different scientific and pharmaceutical applications (Roman, 2013).
Functional Modifications for Medical Applications
Radiation-induced hydrogels modified through condensation reactions with various aliphatic and aromatic amines have shown potential in medical applications. The modification with amine compounds enhances the thermal stability and biological activity of the polymers, indicating their utility in developing novel materials with tailored properties for specific biomedical applications (Aly & El-Mohdy, 2015).
Novel Synthesis Pathways
Research has also focused on novel synthesis pathways for generating (S)-1-(heteroaryl)ethan-1-amines, demonstrating the cyclization of N-Boc-alanine-derived ynones with various nucleophiles. This work provides a foundation for the synthesis of novel compounds with potential applications in medicinal chemistry and drug development (Svete et al., 2015).
Antimicrobial and Antifungal Activities
Some newly synthesized compounds incorporating thiophene and pyrazole moieties have been evaluated for their antimicrobial and antifungal activities. The studies suggest that these compounds exhibit promising biological activities, making them potential candidates for the development of new antimicrobial and antifungal agents (Abdelhamid et al., 2010).
Propriétés
IUPAC Name |
2-(2-thiophen-3-yl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c13-2-3-15-4-5-16-11(8-15)7-12(14-16)10-1-6-17-9-10/h1,6-7,9H,2-5,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCAQSMEUZFSSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C3=CSC=C3)CN1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







